N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- A 5-oxopyrrolidine-3-carboxamide core, which is common in enzyme inhibitors and receptor modulators.
- A 4-methylphenyl substituent at the pyrrolidine nitrogen, contributing to steric and electronic effects.
- A piperazine-sulfonyl-ethyl side chain linked to a 2-fluorophenyl group. This piperazine-sulfonyl moiety enhances metabolic stability and may influence receptor binding affinity .
The compound’s synthesis likely involves sulfonylation of a piperazine intermediate followed by coupling with the pyrrolidine carboxamide backbone, analogous to methods described for related fluorinated derivatives .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S/c1-18-6-8-20(9-7-18)29-17-19(16-23(29)30)24(31)26-10-15-34(32,33)28-13-11-27(12-14-28)22-5-3-2-4-21(22)25/h2-9,19H,10-17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCBISMSHROQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives featuring a piperazine moiety, which is known for its diverse biological activities. The molecular formula is , and it exhibits a complex structure that contributes to its interaction with biological targets.
Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:
- Antibacterial Activity : Compounds containing piperazine and sulfonamide groups have demonstrated significant antibacterial properties. Studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against these enzymes is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Properties : Sulfonamide derivatives have been explored for their potential in cancer chemotherapy. The ability to inhibit specific pathways involved in tumor growth is a focus of ongoing research .
Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Studies utilizing disk diffusion methods have confirmed the antibacterial efficacy of similar compounds, indicating that the presence of the piperazine ring enhances activity against various bacterial strains .
Enzyme Inhibition Studies
Inhibition assays have shown that compounds related to this compound exhibit significant inhibition rates against AChE and urease, making them candidates for further development in therapeutic contexts.
| Enzyme | Inhibition Rate (IC50) |
|---|---|
| Acetylcholinesterase (AChE) | 0.63 ± 0.001 µM |
| Urease | 2.14 ± 0.003 µM |
Case Studies
- Synthesis and Evaluation : A study synthesized several piperazine derivatives, including those similar to the compound , and evaluated their biological activities through in vitro assays. The results highlighted their potential as enzyme inhibitors and antibacterial agents .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its potential efficacy and guiding further experimental validation .
- Clinical Implications : The pharmacological profiles suggest that compounds like this compound could be explored for applications in treating infections, neurodegenerative diseases, and cancer .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated against various cancer cell lines, showing potential for inhibiting tumor growth.
- Neuropharmacological Effects : Due to its piperazine and pyrrolidine moieties, the compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
- Enzyme Inhibition : The sulfonamide group in the structure suggests that this compound could inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoamine oxidase (MAO), which are critical in various biological pathways.
Medicinal Chemistry
The design and synthesis of derivatives based on this compound are crucial for developing new pharmaceuticals. The presence of the piperazine ring allows for modifications that can enhance selectivity and potency against specific targets.
Anticancer Studies
Several studies have focused on the anticancer potential of compounds with similar structures:
These findings indicate the potential of this compound as an effective agent in cancer therapy.
Neuropharmacology Research
Research into the neuropharmacological effects of similar compounds has indicated their ability to modulate neurotransmitter levels, suggesting that this compound could be explored for treating conditions like depression or anxiety.
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in ACS Omega, researchers synthesized a series of compounds related to sulfonamides and evaluated their anticancer activities against multiple human cancer cell lines. The results showed significant growth inhibition, indicating that modifications to the sulfonamide structure could yield potent anticancer agents .
Case Study 2: Enzyme Inhibition Analysis
Another study investigated the role of sulfonamide derivatives in inhibiting fatty acid amide hydrolase (FAAH). The findings revealed that certain structural modifications enhanced enzyme inhibition, leading to increased therapeutic efficacy in pain management .
Comparison with Similar Compounds
Structural Analogues
*Molecular weights estimated based on structural formulas.
Key Observations:
- Core Similarities : All compounds share a 5-oxopyrrolidine-3-carboxamide or related heterocyclic core, which is often associated with bioactivity in enzyme inhibition or receptor binding .
- Fluorinated Aromatic Groups : The target compound and analogs (e.g., ) incorporate fluorophenyl or fluoroheterocyclic groups, enhancing lipophilicity and metabolic stability.
- Linker Diversity : The target compound’s piperazine-sulfonyl-ethyl linker distinguishes it from analogs like the thiadiazole group in or the ethoxy linker in , which may alter solubility and target selectivity.
Hypothesized Bioactivity
- The 4-methylphenyl group may enhance blood-brain barrier penetration .
- Analogues :
- : The methoxybenzyl group could confer selectivity for lipid-metabolizing enzymes (e.g., lipoxygenases).
- : Chromen-pyrazolo-pyrimidine derivatives are reported to induce ferroptosis in cancer cells , though direct evidence for the target compound is lacking.
- : Thiadiazole substituents are associated with antimicrobial activity due to heterocyclic reactivity .
Pharmacokinetic Considerations
- Sulfonyl vs. Thiadiazole : The sulfonyl group in the target compound may improve aqueous solubility compared to the thiadiazole in , balancing bioavailability .
Q & A
Q. Critical Steps :
- Monitor reaction progress using TLC or LCMS to avoid over-functionalization.
- Purify intermediates via column chromatography or recrystallization to minimize impurities .
Basic: Which analytical techniques are optimal for confirming the compound’s structural identity and purity?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How should researchers resolve contradictions in reported receptor binding affinities for this compound?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols across studies .
- Receptor Isoforms : Confirm target specificity using isoform-selective antagonists (e.g., D3 vs. D2 receptor assays) .
- Orthogonal Methods : Cross-validate results using surface plasmon resonance (SPR) and radioligand binding assays to rule out methodological artifacts .
Advanced: What strategies enable efficient synthesis of derivatives with modified sulfonyl or fluorophenyl groups?
Answer:
- Sulfonyl Modifications :
- Replace the sulfonyl ethyl group with bulkier substituents (e.g., aryl sulfonates) via nucleophilic aromatic substitution under microwave irradiation for accelerated kinetics .
- Fluorophenyl Substitutions :
Q. Example Protocol :
Synthesize the piperazine intermediate.
React with substituted sulfonyl chlorides at 0°C to prevent side reactions.
Purify via flash chromatography (hexane/EtOAc gradient) .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LCMS .
- Plasma Stability : Expose to human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound loss using HPLC .
Advanced: How can reaction yields for fluorophenyl-containing intermediates be optimized?
Answer:
- Catalyst Selection : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency .
- Temperature Control : Conduct reactions at 80–100°C in degassed solvents (e.g., dioxane) to minimize side products .
- Workup Optimization : Extract intermediates with dichloromethane/water, and dry over MgSO before crystallization .
Advanced: How should structure-activity relationship (SAR) studies be designed for the piperazine-sulfonyl moiety?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
